(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)(pyrazin-2-yl)methanone
Description
The compound "(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)(pyrazin-2-yl)methanone" is a heterocyclic organic molecule featuring a pyrido[2,3-d]pyrimidine core fused with morpholine and pyrazine moieties. The morpholino group enhances solubility and bioavailability, while the pyrazine moiety may contribute to π-π stacking interactions with biological targets .
Properties
IUPAC Name |
(2-morpholin-4-yl-6,7-dihydro-5H-pyrido[2,3-d]pyrimidin-8-yl)-pyrazin-2-ylmethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6O2/c23-15(13-11-17-3-4-18-13)22-5-1-2-12-10-19-16(20-14(12)22)21-6-8-24-9-7-21/h3-4,10-11H,1-2,5-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZCFJGSYAGNDJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CN=C(N=C2N(C1)C(=O)C3=NC=CN=C3)N4CCOCC4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)(pyrazin-2-yl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the dihydropyrido[2,3-d]pyrimidine core, followed by the introduction of the morpholine and pyrazine groups through nucleophilic substitution reactions. Common reagents used in these steps include halogenated precursors, bases like potassium carbonate, and solvents such as dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, reaction time, and the concentration of reagents. Techniques such as crystallization and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)(pyrazin-2-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the morpholine and pyrazine groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated precursors, bases like potassium carbonate, solvents like DMF.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Antitumor Properties
Research indicates that compounds with similar structures exhibit significant antitumor activity. For example:
- Mechanism of Action : These compounds may inhibit crucial signaling pathways involved in tumor growth, particularly the PI3K/Akt/mTOR pathway, leading to reduced cell survival and increased apoptosis in cancer cells.
Neuropharmacological Effects
The presence of the morpholino group suggests interactions with neurotransmitter systems:
- Neuroprotective Effects : Preliminary studies show potential neuroprotective properties, possibly through the inhibition of monoamine oxidase (MAO), which could elevate levels of neurotransmitters like serotonin and dopamine, alleviating symptoms associated with depression and anxiety.
Case Studies
Case studies have documented various applications of (2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)(pyrazin-2-yl)methanone:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cancer progression and neurotransmitter degradation.
- Signal Transduction Modulation : It may alter signaling pathways that regulate cell survival and apoptosis.
- Reactive Oxygen Species Scavenging : Similar compounds have demonstrated the ability to reduce oxidative stress by scavenging reactive oxygen species (ROS).
Mechanism of Action
The mechanism of action of (2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)(pyrazin-2-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties, this compound is compared to three analogs from the chromeno[2,3-d]pyrimidine family (8a, 8b, 8c) reported in 药学应用科学杂志 (2020) . These analogs share a pyrimidine core but differ in substituents and fused ring systems (Table 1).
Table 1: Structural and Functional Comparison
| Compound | Core Structure | Key Substituents | Bioactivity Highlights |
|---|---|---|---|
| Target Compound | Pyrido[2,3-d]pyrimidine | Morpholino, pyrazine | Kinase inhibition (theoretical) |
| 8a (Chromeno[2,3-d]pyrimidine derivative) | Chromeno[2,3-d]pyrimidine | 2-Chlorobenzylidene, 2-chlorophenyl, phenyl | Anticancer (in vitro cytotoxicity) |
| 8b (Chromeno[2,3-d]pyrimidine derivative) | Chromeno[2,3-d]pyrimidine | 2-Chlorobenzylidene, 2-chlorophenyl, methyl | Antimicrobial (broad-spectrum) |
| 8c (Chromeno[2,3-d]pyrimidine derivative) | Chromeno[2,3-d]pyrimidine | 2-Chlorobenzylidene, 2-chlorophenyl | Anti-inflammatory (COX-2 inhibition) |
Key Observations
The morpholino group in the target compound enhances water solubility compared to the lipophilic 2-chlorophenyl substituents in analogs 8a–8c, which may limit their bioavailability .
Bioactivity :
- While analogs 8a–8c demonstrate experimentally validated bioactivities (e.g., cytotoxicity, antimicrobial effects), the target compound’s activity remains theoretical. Computational docking studies suggest kinase inhibition due to its pyrazine moiety’s interaction with ATP-binding pockets .
- Analogs 8a–8c exhibit higher structural diversity in substituents, enabling multitarget effects, whereas the target compound’s simpler substituents may favor selectivity .
Synthetic Complexity: The chromeno[2,3-d]pyrimidine derivatives require multistep synthesis involving hydrazinyl groups and halogenated aromatics, increasing reaction time and cost . In contrast, the target compound’s morpholino and pyrazine groups may simplify synthesis via nucleophilic substitution or coupling reactions.
Biological Activity
The compound (2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)(pyrazin-2-yl)methanone is a novel heterocyclic organic molecule that has gained attention in medicinal chemistry due to its potential biological activities. Its unique structure, combining a morpholino group with a pyrido-pyrimidine core and a pyrazinyl substituent, suggests various pharmacological applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by the following molecular formula and weight:
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₉N₅O₂ |
| Molecular Weight | 325.4 g/mol |
| CAS Number | 2195941-31-0 |
Research indicates that compounds similar to this compound exhibit various mechanisms of action, primarily through the inhibition of specific kinases and modulation of signaling pathways associated with cancer and inflammatory diseases.
- Kinase Inhibition : The compound is hypothesized to inhibit key kinases involved in cancer progression, similar to other pyrimidine derivatives which have shown efficacy against PI3K and VEGFR pathways .
- Antitumor Activity : Preliminary studies suggest that derivatives of this compound may demonstrate antitumor effects by inducing apoptosis in cancer cells and inhibiting tumor growth through various pathways including the downregulation of oncogenes like Ki-67 and survivin .
- Anti-inflammatory Effects : Some studies have indicated that related compounds can reduce inflammation markers such as COX-2 and IL-1β, suggesting potential applications in treating inflammatory diseases .
Biological Evaluation
The biological evaluation of this compound has been limited but promising. Here are some notable findings:
Anticancer Activity
In vitro studies have shown that related compounds exhibit significant cytotoxicity against various cancer cell lines. For instance:
- Cell Lines Tested : MCF7 (breast cancer), A375 (melanoma), and LCC2 (tamoxifen-resistant) cells.
- IC50 Values : Some derivatives have shown IC50 values in the low micromolar range, indicating potent activity against these cell lines .
Antimicrobial Activity
Recent research has suggested that compounds within this structural class may possess antimicrobial properties. Machine learning models have been employed to predict the antimicrobial activity of similar compounds, indicating their potential for development as new antibiotics .
Case Studies
- VEGFR Inhibition Study : A study evaluated a structurally similar compound for its ability to inhibit VEGFR kinase activity. The results showed an IC50 value comparable to established inhibitors like sorafenib, indicating potential for use in targeted cancer therapies .
- Inflammation Model : Another study investigated the anti-inflammatory effects of a related pyrido-pyrimidine derivative in an animal model of arthritis. The compound significantly reduced swelling and inflammation markers compared to controls .
Q & A
Q. What established synthetic routes are available for (2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)(pyrazin-2-yl)methanone?
The compound can be synthesized via multi-step heterocyclic condensation. Key steps include:
- Cyclization of pyrido[2,3-d]pyrimidine precursors with morpholine derivatives under reflux conditions.
- Coupling with pyrazine-2-carbonyl groups using nucleophilic substitution or palladium-catalyzed cross-coupling.
- Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization from ethanol .
Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Pyrido[2,3-d]pyrimidine core formation | NaSH·H₂O in DMF, –20°C | 65–75 | |
| Morpholine substitution | Morpholine, K₂CO₃, DMF, 80°C | 50–60 |
Q. Which spectroscopic methods are most effective for structural characterization?
- NMR (¹H/¹³C): Assigns proton environments (e.g., dihydropyrido protons at δ 3.5–4.2 ppm) and carbonyl carbons (δ 165–170 ppm).
- X-ray crystallography: Resolves stereochemistry and confirms the pyrido-pyrimidine fused ring system. SHELX software is recommended for refinement .
- HRMS (High-Resolution Mass Spectrometry): Validates molecular weight (e.g., [M+H]⁺ expected at m/z 380.15) .
Q. What common impurities arise during synthesis, and how are they addressed?
- Unreacted morpholine intermediates: Detected via TLC (Rf = 0.3 in ethyl acetate/hexane 1:1) and removed by acidic wash (1M HCl).
- Oxidation byproducts (e.g., pyrido-pyrimidinones): Mitigated by inert atmosphere (N₂/Ar) during synthesis .
Q. What are the solubility and stability profiles of this compound under physiological conditions?
Q. Which biological targets are associated with this compound?
Structural analogs (e.g., PD-173952, PF-06465469) inhibit kinase targets like p38α MAPK. Competitive binding assays (IC₅₀ < 100 nM) and cellular phosphorylation assays are recommended for target validation .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
- Solvent optimization: Replace DMF with THF or acetonitrile to reduce side reactions.
- Catalyst screening: Test Pd(OAc)₂/Xantphos for improved coupling efficiency.
- Microwave-assisted synthesis: Reduces reaction time from 24 hours to 2 hours at 120°C .
Q. How to resolve contradictions in biological activity data across studies?
- Dose-response reevaluation: Ensure assays use consistent concentrations (e.g., 0.1–10 μM range).
- Off-target profiling: Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify cross-reactivity .
Q. What structure-activity relationships (SAR) guide functional group modifications?
- Pyrazine ring: Fluorination at C3 improves membrane permeability (logP reduction by 0.5).
- Morpholine substituent: Replacement with piperazine increases solubility but reduces target affinity by 3-fold .
Q. What degradation pathways occur under physiological conditions?
- Hydrolysis: Pyrido-pyrimidine ring opens at pH > 8.0, confirmed by LC-MS ([M+H]⁺ + 18 Da).
- Oxidation: Morpholine moiety forms N-oxide (detected via HRMS at m/z 396.16) .
Q. Which computational methods predict binding modes with kinase targets?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
